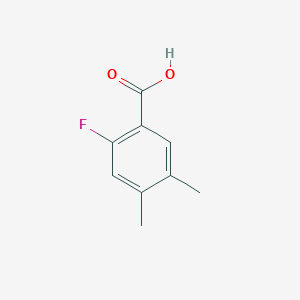

2-Fluoro-4,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-fluoro-4,5-dimethylbenzoic acid |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

ADJUFKSLOSFCDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4,5 Dimethylbenzoic Acid

Established Synthetic Routes and Mechanistic Considerations

The construction of 2-Fluoro-4,5-dimethylbenzoic acid can be approached through several established chemical transformations. These routes typically involve the formation of the carboxylic acid functionality on a pre-existing substituted benzene (B151609) ring or the construction of the substituted ring system through a series of reactions.

Oxidation Pathways for the Preparation of this compound (e.g., from 2-Fluoro-1,4-dimethylbenzene)

A primary and straightforward strategy for the synthesis of this compound involves the selective oxidation of one of the methyl groups of a corresponding fluorinated xylene precursor. The most logical starting material for this approach would be 4-fluoro-1,2-dimethylbenzene (also known as 4-fluoro-o-xylene).

The oxidation of alkyl side chains on an aromatic ring is a classic transformation, often employing strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction with potassium permanganate is typically carried out in aqueous solution under neutral, acidic, or alkaline conditions, and often requires heating. The mechanism involves the attack of the permanganate ion on the benzylic C-H bonds of the methyl group. For xylenes, the reaction can proceed to oxidize both methyl groups to form a dicarboxylic acid, so careful control of reaction conditions is necessary to achieve mono-oxidation.

In a typical procedure, the fluorinated xylene would be vigorously stirred with an aqueous solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Upon completion, the MnO₂ is filtered off, and the resulting aqueous solution is acidified to precipitate the less soluble benzoic acid product.

Kinetic studies on the oxidation of p-xylene (B151628) by permanganate in an aqueous acetic acid medium have shown the reaction to be first order with respect to both the substrate and the oxidant. rjpbcs.com The product of this specific oxidation is terephthalic acid. rjpbcs.com By analogy, the oxidation of 4-fluoro-1,2-dimethylbenzene would be expected to yield a mixture of this compound and 3-fluoro-4,5-dimethylbenzoic acid, requiring subsequent separation. The directing effects of the existing substituents would influence the regioselectivity of this oxidation.

| Starting Material | Oxidizing Agent | Plausible Product | Reference for Analogy |

| 4-Fluoro-1,2-dimethylbenzene | Potassium Permanganate | This compound | rjpbcs.comsciencemadness.org |

| p-Xylene | Potassium Permanganate | Terephthalic acid | rjpbcs.com |

Carboxylation Reactions for Constructing the Benzoic Acid Moiety

Another key strategy involves the introduction of the carboxylic acid group onto a pre-functionalized aromatic ring. This can be achieved through methods such as Grignard reactions or directed ortho-metalation followed by quenching with carbon dioxide.

For a Grignard-based approach, a suitable starting material would be a halogenated derivative of 1-fluoro-3,4-dimethylbenzene. For instance, 5-bromo-4-fluoro-1,2-dimethylbenzene could be treated with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield this compound. A similar approach has been described for the synthesis of 2,4,5-trifluorobenzoic acid, where the Grignard reagent of 2,4,5-trifluorobromobenzene is reacted with CO₂. google.com

Alternatively, directed ortho-metalation offers a powerful method for regioselective carboxylation. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at an adjacent ortho position. While the fluorine atom in 1-fluoro-3,4-dimethylbenzene is a potential directing group, its directing ability is moderate. A more effective strategy might involve introducing a stronger directing group if a suitable precursor can be synthesized.

Multi-Step Syntheses Involving Halogenation and Alkylation of Aromatic Precursors

More complex, multi-step synthetic sequences provide greater control over the final substitution pattern. A plausible route could commence with a readily available starting material like m-fluorotoluene. A Friedel-Crafts acylation reaction, for instance, could introduce an acetyl group. A patent describing the synthesis of the isomeric 4-fluoro-2-methylbenzoic acid utilizes the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis. researchgate.net A similar strategy, followed by further functional group manipulations, could potentially lead to the desired 2-fluoro-4,5-dimethyl substitution pattern.

Another illustrative multi-step approach is seen in the synthesis of 2-halo-4,5-dimethoxybenzoic acid. google.com This synthesis starts with o-dimethoxybenzene, which undergoes targeted halogenation, then chloromethylation, and finally oxidation of the chloromethyl group to a carboxylic acid. google.com An analogous pathway to this compound could be envisioned, starting from a fluorinated benzene derivative and involving sequential introduction of the methyl groups and the carboxyl functionality.

Development of Novel Synthetic Approaches and Methodologies

While established methods provide viable routes, the development of more efficient, selective, and sustainable synthetic methodologies is an ongoing area of research. Modern catalytic methods offer promising alternatives to traditional stoichiometric reactions.

Exploration of Catalyst-Mediated Transformations (e.g., Rhodium-catalyzed reactions for related benzoic acids)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach. Rhodium catalysts, in particular, have shown great promise in the direct carboxylation of aromatic C-H bonds with carbon dioxide.

For example, rhodium(I)-catalyzed direct carboxylation of 2-arylpyridines and 1-arylpyrazoles with CO₂ has been achieved. nih.govacs.org This reaction proceeds via a chelation-assisted C-H bond activation mechanism, where a directing group on the substrate coordinates to the metal center, guiding the carboxylation to a specific position. nih.govacs.org While this specific methodology requires a directing group, the development of non-directed or weakly-directed C-H carboxylation reactions is an active field of research. The application of such a catalyst system to a precursor like 1-fluoro-2,4-dimethylbenzene (B1337616) could potentially offer a direct route to this compound, although this has not yet been specifically reported.

The table below summarizes some research findings on rhodium-catalyzed reactions for benzoic acid synthesis.

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |

| Rhodium(I) complex with AlMe₂(OMe) | 2-Arylpyridines, 1-Arylpyrazoles | Direct C-H Carboxylation with CO₂ | Chelation-assisted C-H activation | nih.govacs.org |

| Rhodium(I) complex | Aryl- and Alkenylboronic esters | Carboxylation with CO₂ | High functional group tolerance | acs.org |

| Rhodium(III) complex | O-pivaloyl benzhydroxamic acids | C-H functionalization with propene | Ligand-controlled regioselectivity | nih.gov |

Regioselective Functionalization Strategies

Achieving the correct 2,4,5-substitution pattern on the benzoic acid ring is a significant challenge. The development of highly regioselective functionalization strategies is therefore crucial. This involves leveraging the electronic and steric effects of the substituents to direct incoming electrophiles or organometallic reagents to the desired position.

For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions, yielding different brominated products depending on the reaction parameters. researchgate.net Similar detailed studies on the halogenation or nitration of 1-fluoro-3,4-dimethylbenzene would be necessary to develop a reliable multi-step synthesis. The interplay between the activating methyl groups and the deactivating but ortho-, para-directing fluorine atom would determine the outcome of electrophilic aromatic substitution reactions.

Furthermore, catalyst-based approaches are being developed to control regioselectivity in the functionalization of dienes and other unsaturated systems, which can be precursors to aromatic rings. nih.gov While not directly applied to the synthesis of this compound, these advanced strategies highlight the ongoing efforts to achieve precise control over molecular architecture.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The modern imperative for environmentally benign chemical manufacturing has spurred the development of green and sustainable synthetic routes applicable to complex molecules like this compound. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of non-renewable resources.

Biocatalysis and Renewable Feedstocks: A forward-looking sustainable strategy involves the use of microorganisms to produce aminobenzoic acid and its derivatives from simple, renewable carbon sources like glucose or xylose mdpi.com. This biosynthetic approach, which leverages natural metabolic routes such as the shikimate pathway, can theoretically replace petroleum-based syntheses, thereby minimizing industrial waste and reliance on fossil fuels mdpi.com. For instance, the biocatalytic synthesis of substituted muconic acids has been demonstrated using enzymes, which operate under mild conditions and can be scaled up, offering a model for producing functionalized aromatic acids rsc.org. Such methods often employ simple purification techniques like trituration, which reduces the need for chromatographic methods and minimizes solvent waste rsc.org.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry, capable of dramatically accelerating reaction rates and improving yields compared to conventional heating methods ijbpas.com. This technique relies on the ability of polar molecules in the reaction mixture to convert electromagnetic energy directly into heat, leading to rapid and uniform heating ijbpas.com. For the synthesis of fluorinated aromatics, MAOS could significantly shorten reaction times for steps like nucleophilic substitution or cross-coupling, thus saving energy and potentially allowing for the use of less aggressive solvents.

Reaction Condition Optimization and Yield Enhancement Strategies

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the selective outcome of a reaction. In the synthesis of fluorobenzoic acid derivatives, the choice of solvent is critical.

For instance, in Friedel-Crafts acylation reactions, a common method for introducing acyl groups to an aromatic ring, a range of non-polar and polar aprotic solvents can be employed. A patent for the synthesis of an isomeric compound, 4-fluoro-2-methylbenzoic acid, lists several potential solvents, with 1,2-dichloroethane (B1671644) being preferred google.com. The selection impacts the activity of the Lewis acid catalyst and the solubility of the intermediates.

In nucleophilic fluorination reactions, polar aprotic solvents are generally favored. A study on the synthesis of 2-fluorobenzoic acids via fluorination of 1-arylbenziodoxolones demonstrated the use of Dimethylformamide (DMF) at elevated temperatures arkat-usa.org. For related radiofluorination procedures, both acetonitrile (B52724) and Dimethyl Sulfoxide (DMSO) have been investigated to determine the optimal medium for the reaction arkat-usa.org.

| Reaction Type | Solvent System | Purpose / Observation | Reference |

| Friedel-Crafts Acylation | Dichloromethane, 1,2-dichloroethane, Carbon disulfide, Chlorobenzene | Serves as the reaction medium for Lewis acid-catalyzed acylation. | google.com |

| Nucleophilic Fluorination | Dimethylformamide (DMF) | Effective polar aprotic solvent for high-temperature fluorination. | arkat-usa.org |

| Radiofluorination | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Investigated for optimizing radiochemical yield; DMSO used at 150 °C. | arkat-usa.org |

| Lithiation/Carboxylation | Tetrahydrofuran (THF) | Standard solvent for organolithium reactions at low temperatures. | guidechem.com |

Temperature and Pressure Control in Synthetic Transformations

Temperature is a critical lever for controlling reaction kinetics and selectivity. Syntheses of fluorobenzoic acid analogs employ a wide range of temperatures depending on the specific transformation.

Low-Temperature Reactions: The generation of organometallic intermediates, such as through lithiation of a bromo-aromatic precursor with n-butyllithium, often requires cryogenic temperatures, typically -78°C, to ensure stability and prevent side reactions guidechem.com.

Moderate and High-Temperature Reactions: Subsequent steps may involve elevated temperatures. A synthesis route for 2-fluoro-4-methylbenzoic acid involves stirring at 80°C for 12 hours guidechem.com. Friedel-Crafts acylations may be conducted in a range from -20°C to 50°C, with a preferred range of -5°C to 10°C to balance reaction rate and selectivity google.com. Nucleophilic aromatic substitution reactions to introduce the fluorine atom can require significantly higher temperatures, such as 130-150°C, to overcome the activation energy barrier arkat-usa.org.

Pressure is typically less varied in these syntheses, with most reactions performed at atmospheric pressure. However, specific steps, such as carboxylation using solid carbon dioxide (dry ice) guidechem.com or gaseous CO2, would be sensitive to pressure to ensure efficient reaction. In industrial settings, low-pressure catalytic processes (e.g., 20 to 80 bar) are sometimes optimized for specific transformations researchgate.net.

| Reaction Step | Temperature Range | Rationale | Reference |

| Lithiation | -78°C | To stabilize the reactive organolithium intermediate. | guidechem.com |

| Friedel-Crafts Acylation | -20°C to 50°C (Preferred: -5°C to 10°C) | To control reaction rate and minimize side products. | google.com |

| Triazene-based Fluorination | 80°C | Thermal conditions for the fluorination reaction over an extended period. | guidechem.com |

| Nucleophilic Fluorination | 130°C to 150°C | To provide sufficient energy for aromatic substitution. | arkat-usa.org |

Reagent Stoichiometry and Purity Impact on Product Yield

The precise molar ratio of reactants and catalysts is fundamental to maximizing yield and minimizing the formation of impurities. In a multi-step synthesis, the purity of intermediates directly affects the outcome of subsequent steps.

A patented method for synthesizing 4-fluoro-2-methylbenzoic acid provides specific stoichiometric guidance for its Friedel-Crafts acylation step google.com. The molar ratio of the starting material (m-fluorotoluene) to the acylating agent (trichloroacetyl chloride) is preferably 1:1.1, while the ratio of the starting material to the Lewis acid catalyst (anhydrous aluminum trichloride) is also preferably 1:1.1 google.com. Using a slight excess of the reagent and catalyst ensures the complete conversion of the limiting reactant. Following this optimized process, a final product purity of approximately 98.5% (as measured by HPLC) was achieved with a total yield of 61% google.com.

This example underscores the importance of meticulous stoichiometric control. An excess of a reagent might lead to side reactions or complicate purification, while an insufficient amount would result in incomplete conversion and lower yield. Likewise, the purity of the starting materials is critical; impurities could potentially interfere with the catalyst or generate unwanted byproducts that are difficult to separate from the desired this compound.

Purification and Isolation Techniques in the Synthesis of this compound

The final stage of any synthesis involves the isolation and purification of the target compound to the required specification. A variety of standard and advanced techniques are applicable to this compound, often used in combination.

Extraction and Washing: A common initial workup procedure involves liquid-liquid extraction. After quenching the reaction, the product is extracted from the aqueous phase into an immiscible organic solvent like chloroform (B151607) guidechem.com, ether guidechem.com, or methylene (B1212753) chloride arkat-usa.org. The organic layer is often washed with water, brine, or a basic solution like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to remove acidic impurities or unreacted starting materials arkat-usa.orgglobalscientificjournal.com. The final organic solution is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4) before solvent evaporation arkat-usa.org.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. Crude this compound can be purified by recrystallization from an appropriate solvent or solvent mixture. For example, in the synthesis of a related isomer, toluene (B28343) was used to recrystallize the crude product, effectively separating it from other isomers and impurities google.com. Other solvent systems used for analogous compounds include ethanol (B145695)/water and acetone/water arkat-usa.org.

Chromatography: When simple extraction and crystallization are insufficient, chromatographic methods are employed.

Column Chromatography: This is a standard laboratory technique for achieving high purity. A reported synthesis of 2-fluoro-4-methylbenzoic acid uses column chromatography with a hexane:ethyl acetate (B1210297) solvent system to isolate the final product guidechem.com.

Solid-Phase Extraction (SPE): For specialized applications like the purification of radiolabeled compounds, SPE cartridges, such as a Sep-Pak C18, can be used for rapid and efficient purification arkat-usa.org.

Filtration: When the desired product precipitates from the reaction mixture, it can be isolated by simple filtration. The collected solid is typically washed with cold solvents—such as cold water, methanol, or ether—to remove soluble impurities before drying orgsyn.org.

Advanced Structural Characterization and Elucidation of 2 Fluoro 4,5 Dimethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Fluoro-4,5-dimethylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the acidic proton of the carboxylic acid.

The aromatic region would display two signals corresponding to the two non-equivalent aromatic protons. The proton at position 6 (H-6) would appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at position 3 (H-3) would likely appear as a singlet, or a doublet with a smaller coupling constant if coupling to the fluorine over four bonds is resolved. The two methyl groups at positions 4 and 5 are expected to appear as distinct singlets in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0-13.0 | br s | - | COOH |

| ~7.8 | d | ~8.0 (JH-F) | H-6 |

| ~7.1 | s | - | H-3 |

| ~2.3 | s | - | CH₃-4 or CH₃-5 |

| ~2.2 | s | - | CH₃-4 or CH₃-5 |

Note: This is a representative table based on established principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

The spectrum would show a signal for the carboxylic acid carbon at a downfield chemical shift (typically >165 ppm). The six aromatic carbons would appear in the range of approximately 110-165 ppm. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. Other aromatic carbons will also exhibit smaller C-F couplings. The two methyl carbons will resonate at the most upfield positions. Data from related compounds like 3,4-dimethylbenzoic acid show methyl carbons at around 20 ppm and aromatic carbons in the 127-143 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |

| ~168 | d, small | C=O |

| ~160 | d, large | C-2 |

| ~145 | d, small | C-4 |

| ~138 | s | C-5 |

| ~133 | d, small | C-6 |

| ~125 | s | C-1 |

| ~118 | d, moderate | C-3 |

| ~20 | s | CH₃ |

| ~19 | s | CH₃ |

Note: This is a representative table based on established principles of NMR spectroscopy and data from analogous compounds. rsc.orgrsc.org Actual chemical shifts and coupling constants may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. azom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 2. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely be split into a multiplet due to coupling with the adjacent aromatic proton (H-6) and potentially with the more distant H-3 and methyl protons. For comparison, the ¹⁹F NMR signal for 3-bromo-4-fluorobenzoic acid appears at -98.11 ppm. rsc.org The chemical shifts for fluorobenzenes are typically found between -100 and -200 ppm relative to a standard like CFCl₃. azom.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -130 | Multiplet |

Note: This is a representative table based on established principles of NMR spectroscopy. colorado.edu The actual chemical shift will depend on the reference standard and solvent used.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic proton H-6 and the fluorine atom at C-2, if a ¹H-¹⁹F COSY is performed. A standard ¹H-¹H COSY would primarily help in confirming through-space or long-range couplings between the aromatic and methyl protons, although these are often weak.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HSQC spectrum would definitively assign the protonated carbons by showing cross-peaks between H-3 and C-3, H-6 and C-6, and the protons of each methyl group with their respective carbon atoms. osti.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the carbon framework. Key expected correlations for this compound would include:

The carboxylic acid proton correlating with C-1 and C-2.

The methyl protons at C-4 correlating with C-3, C-4, and C-5.

The methyl protons at C-5 correlating with C-4, C-5, and C-6.

The aromatic proton H-3 correlating with C-1, C-2, C-4, and C-5.

The aromatic proton H-6 correlating with C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₉H₉FO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH), water (H₂O), and a carboxyl group (•COOH or CO₂). The stability of the resulting fragments can provide further evidence for the proposed structure.

Table 4: Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 169.0659 |

| [M+Na]⁺ | 191.0478 |

| [M-H]⁻ | 167.0514 |

Note: These values are based on the molecular formula C₉H₉FO₂. uni.luuni.lu The observed m/z values in an experimental setting should be within a very small tolerance (typically < 5 ppm) of these calculated values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would then be analyzed. For fluorinated benzoic acids, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as the cleavage of the carboxylic acid group. The presence of the fluorine atom and methyl groups on the benzene (B151609) ring would also influence the fragmentation, potentially leading to characteristic losses.

Predicted Fragmentation Data Table

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Structural Fragment |

| [M+H]⁺ | Varies | H₂O | Loss of water from the carboxylic acid group |

| [M+H]⁺ | Varies | CO | Decarbonylation |

| [M+H]⁺ | Varies | COOH | Loss of the carboxylic acid group |

| [M-H]⁻ | Varies | CO₂ | Decarboxylation |

It is important to note that the specific m/z values would depend on the exact masses of the resulting fragments. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of various fluorobenzoic acids in environmental samples highlights the importance of understanding their fragmentation for accurate detection and quantification. researchgate.netnih.govnih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study specifically for this compound has not been published. However, the crystal structures of closely related compounds, such as 3-fluoro-4-methylbenzoic acid, have been determined. researchgate.net For 3-fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle between the benzene ring and the carboxyl group. researchgate.net It is anticipated that this compound would exhibit a similar planarity.

Crystallographic Data for an Analogous Compound: 3-Fluoro-4-methylbenzoic acid

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z | 4 |

Data sourced from a study on 3-Fluoro-4-methylbenzoic acid and is provided for comparative purposes. researchgate.net

In the absence of a specific crystal structure for this compound, its supramolecular architecture can be inferred from the analysis of similar benzoic acid derivatives. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O—H⋯O hydrogen bonds. researchgate.net This is a highly prevalent and stable motif.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and providing information about the conformational properties of a molecule.

While a specific, fully analyzed FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the spectra of related compounds like 2-fluorobenzoic acid and other substituted benzoic acids. chemicalbook.comznaturforsch.comresearchgate.net The FT-IR spectrum is expected to be dominated by vibrations of the carboxylic acid group and the substituted benzene ring.

Predicted FT-IR Spectral Data Table

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1400-1440 | O-H bend | Carboxylic acid |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 1100-1250 | C-F stretch | Aryl-Fluoride |

The broad O-H stretching band in the high-wavenumber region is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) stretch is another key diagnostic peak. The precise positions of the aromatic C=C stretching and C-H bending vibrations will be influenced by the substitution pattern on the ring. Studies on similar molecules like 2-amino-5-fluorobenzoic acid and 2-amino-4,5-difluorobenzoic acid provide further context for the expected vibrational modes. nih.govnih.gov

Raman spectroscopy provides complementary information to FT-IR. While a dedicated Raman spectrum for this compound is not documented in the searched literature, the expected key signals can be inferred from studies on analogous molecules. nih.govnih.govnih.gov In Raman spectra of benzoic acid derivatives, the aromatic ring vibrations are often strong.

Predicted Raman Spectral Data Table

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 1600-1630 | Aromatic ring stretch | Benzene Ring |

| ~1000 | Ring breathing mode | Benzene Ring |

| Varies | C-F stretch | Aryl-Fluoride |

| Varies | C-CH₃ stretch | Methyl Group |

The symmetric stretching of the aromatic ring typically gives rise to a strong band in the 1600-1630 cm⁻¹ region. A characteristic ring breathing mode, which involves the concerted expansion and contraction of the entire benzene ring, is also expected and is often a prominent feature in the Raman spectrum. The C-F and C-CH₃ stretching vibrations will also be present, though their intensities can vary. Analysis of related compounds such as 2-amino-5-fluorobenzoic acid and lanthanide complexes of 2,4-dimethylbenzoic acid supports these predictions. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2 Fluoro 4,5 Dimethylbenzoic Acid

Aromatic Reactivity: Electrophilic Aromatic Substitution (EAS) Studies

Regioselectivity of Substitution Reactions on the Fluorinated and Dimethyl-Substituted Phenyl Ring

The orientation of incoming electrophiles during substitution reactions is directed by the existing substituents on the aromatic ring. Each group exerts a directing influence, and the ultimate position of substitution is a result of their combined effects.

The substituents on the 2-Fluoro-4,5-dimethylbenzoic acid ring are:

-F (Fluoro): An ortho-, para-director.

-CH₃ (Methyl): An ortho-, para-director.

-COOH (Carboxyl): A meta-director.

The available positions for electrophilic attack on the ring are C3 and C6.

Position C3: This position is ortho to the -F group and meta to the -COOH and one -CH₃ group.

Position C6: This position is ortho to the -COOH group and meta to the -F and one -CH₃ group.

Considering the directing effects, the activating ortho-, para-directing fluoro and methyl groups will primarily direct an incoming electrophile to the available C3 and C6 positions. The strongly deactivating carboxyl group directs meta, which corresponds to the C3 and C5 positions. Since the C5 position is already substituted, its directing effect would favor C3. The fluoro group at C2 directs to C3 (para) and C1 (ortho, already substituted). The methyl group at C4 directs to C3 (ortho) and C5 (ortho, already substituted). The methyl group at C5 directs to C6 (ortho) and C4 (ortho, already substituted).

The directing influences of the substituents act in concert to favor substitution at the C3 and C6 positions. The fluoro group, despite being deactivating, is an ortho, para-director. purechemistry.org The two methyl groups are also ortho, para-directors. The carboxylic acid group is a meta-director. Therefore, the combined effect would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent was found to be overwhelmingly para-directing. mdpi.com

Table 1: Directing Effects of Substituents on this compound

| Substituent Group | Position | Type | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta |

| -F | C2 | Deactivating | Ortho, Para |

| -CH₃ | C4 | Activating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

Influence of Fluoro and Methyl Substituents on Ring Activation and Deactivation

Fluoro Group (-F): Halogens are generally deactivating towards electrophilic aromatic substitution because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+R). libretexts.orguci.edu However, fluorobenzene's reactivity is often comparable to benzene (B151609), as the strong inductive withdrawal is partially offset by resonance donation. researchgate.netresearchgate.net

Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating substituents. They donate electron density to the ring through an inductive effect (+I) and hyperconjugation, making the ring more nucleophilic and stabilizing the carbocation intermediate formed during substitution. purechemistry.orglibretexts.org

Carboxyl Group (-COOH): This group is strongly deactivating due to both a powerful electron-withdrawing inductive effect (-I) from the electronegative oxygen atoms and an electron-withdrawing resonance effect (-R), which pulls electron density from the ring.

Table 2: Electronic Effects of Substituents

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -COOH | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -F | Withdrawing (-I) | Donating (+R) | Deactivating |

| -CH₃ | Donating (+I) | None (Hyperconjugation) | Activating |

Carboxyl Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and reduction.

Esterification Reactions and Kinetic Studies

Esterification of carboxylic acids is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and its rate is influenced by factors such as temperature, catalyst concentration, and the steric and electronic nature of the reactants.

For this compound, the presence of the ortho-fluoro substituent could sterically hinder the approach of the alcohol to the carboxyl carbon, potentially slowing the reaction rate compared to an unsubstituted benzoic acid. Kinetic studies on the esterification of benzoic acid with 1-butanol have shown the reaction to be first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net It is expected that the esterification of this compound would follow similar second-order kinetics, though the rate constant would likely be different due to the substituent effects.

Table 3: Hypothetical Kinetic Parameters for Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Expected Relative Rate |

|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | Baseline |

| This compound | 1-Butanol | p-Toluenesulfonic acid | Slower than baseline |

The conversion of the carboxylic acid can be increased by raising the reaction temperature and using a higher molar ratio of the alcohol reactant. researchgate.net

Amidation Reactions and Amide Bond Formation Mechanisms

Amide bonds are commonly formed from carboxylic acids by reaction with amines. This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net Common coupling agents include carbodiimides (like DCC) and uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). ossila.com

The general mechanism involves the activation of the carboxyl group by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). The amine then attacks this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the coupling agent byproduct.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. For instance, 2-fluoro-5-methylbenzoic acid can undergo facile amidation using HATU. ossila.com

Reduction of the Carboxyl Group to Aldehydes or Alcohols

The carboxyl group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Carboxylic acids are resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reaction with LiAlH₄ typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Borane offers a milder alternative and can selectively reduce carboxylic acids in the presence of other reducible functional groups.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. Direct reduction is uncommon. A typical strategy involves first converting the carboxylic acid to a derivative that is more amenable to controlled reduction. For example, the carboxylic acid can be converted to its corresponding acyl chloride, which can then be reduced to an aldehyde using a poisoned catalyst in a Rosenmund reduction or by using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride at low temperatures.

Reactivity of the Fluoro Substituent and Its Derivatives

The fluorine atom in this compound, due to its high electronegativity, significantly influences the reactivity of the aromatic ring. This section explores the reactivity of the fluoro substituent, particularly in nucleophilic aromatic substitution and C-F bond activation.

While specific studies on this compound are not extensively documented in the provided results, the principles of Nucleophilic Aromatic Substitution (SNAr) on similar fluorinated benzoic acids provide a strong basis for understanding its potential reactivity. In SNAr reactions, a potent nucleophile displaces a halide on an aromatic ring. For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com The carboxylic acid group (-COOH) in this compound can act as a modest electron-withdrawing group, potentially facilitating SNAr reactions at the C2 position where the fluorine is located.

The reactivity of ortho-fluoro benzoic acids with organometallic reagents like Grignard and organolithium reagents has been demonstrated to proceed via nucleophilic aromatic substitution, leading to the displacement of the fluoro group. researchgate.net Similarly, reactions with lithioamides have been shown to substitute the fluoro group to form N-aryl and N-alkyl anthranilic acids under mild, metal-catalyst-free conditions. researchgate.net

In the context of SNAr, the fluorine atom is often a better leaving group than other halogens. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com The stability of the intermediate, a negatively charged Meisenheimer complex, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.comyoutube.com

A generalized SNAr mechanism is depicted below:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion.

General SNAr Reaction:

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.comchem8.org However, various strategies have been developed for C-F bond activation, often employing transition metal catalysts or metal-free systems. mdpi.com These methods are crucial for the synthesis of complex fluorinated molecules.

Transition Metal-Catalyzed C-F Activation: Transition metal complexes, particularly those of nickel, palladium, and platinum, are known to mediate the cleavage of C-F bonds. researchgate.net The process often involves the oxidative addition of the C-F bond to a low-valent metal center. researchgate.net For instance, nickel-catalyzed reactions have been successfully used for the cross-coupling of fluoro-aromatics with various reagents. mdpi.com

Metal-Free C-F Activation: Metal-free approaches to C-F bond activation are also gaining prominence. These methods can involve the use of strong bases or frustrated Lewis pairs (FLPs). nih.gov FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can cooperatively activate C-F bonds. nih.gov

While direct examples of C-F bond activation on this compound are not prevalent in the search results, the existing literature on fluoroarenes provides a framework for potential functionalization strategies. For example, niobium(III) imido complexes have been shown to react with fluoroarenes to yield niobium(V) aryl fluorides through C-F bond activation. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanisms involving this compound is essential for controlling reaction outcomes and optimizing conditions. This involves identifying the rate-determining steps and studying kinetic isotope effects.

For a hypothetical multi-step reaction involving this compound, the RDS could be identified through experimental kinetic studies. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, the order of the reaction with respect to each reactant can be determined. This information is then used to construct the rate law. The species present in the rate law are those that participate in the rate-determining step. studymind.co.ukyoutube.com

Consider a hypothetical reaction: this compound + Nucleophile → Product

If the experimentally determined rate law is: Rate = k [this compound] [Nucleophile]

This would suggest that both the benzoic acid derivative and the nucleophile are involved in the slowest step of the reaction. savemyexams.com This is consistent with the addition-elimination mechanism of SNAr, where the initial attack of the nucleophile is often the rate-determining step. youtube.comyoutube.com

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. A KIE is observed when an atom in a reactant is replaced by one of its isotopes, and this substitution leads to a change in the reaction rate. The magnitude of the KIE can provide information about bond breaking or bond formation at the labeled position in the rate-determining step.

For reactions involving this compound, isotopic labeling could be employed at several positions to probe the mechanism. For example:

Deuterium Labeling of the Aromatic Ring: Replacing a C-H bond with a C-D bond can reveal if C-H bond cleavage is involved in the rate-determining step. A primary KIE (typically kH/kD > 2) would be expected if the C-H bond is broken in the RDS.

¹³C Labeling at the Fluoro-Substituted Carbon: A ¹²C/¹³C KIE could provide insight into the changes in bonding at this carbon in the transition state of the rate-determining step.

¹⁸O Labeling of the Carboxylic Acid: This could be used to study reactions involving the carboxyl group, such as esterification or decarboxylation.

While specific studies detailing isotope effects in reactions of this compound were not found, the principles of KIE analysis are broadly applicable to understanding its reaction mechanisms.

Theoretical and Computational Studies of 2 Fluoro 4,5 Dimethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic landscapes of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-4,5-dimethylbenzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine the most stable geometric configuration (geometry optimization). This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map out potential energy profiles for processes such as bond rotation, particularly around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. This analysis helps in understanding the energetic barriers to conformational changes.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-F Bond Length | ~1.36 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (carboxyl) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.21 Å |

| C-O-H Bond Angle | ~109° |

| O-C=O Bond Angle | ~123° |

Note: These are estimated values based on typical DFT results for similar molecules and are not from a specific study on this compound.

Hartree-Fock and Post-Hartree-Fock Methods for Refined Analyses

While DFT is widely used, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, starting point for understanding electronic structure by approximating the many-electron wavefunction as a single Slater determinant. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation effects, leading to more accurate energy and property predictions. These methods, while computationally more intensive, are crucial for obtaining highly reliable data for smaller molecules or for benchmarking DFT results. For this compound, such refined analyses would offer a more precise picture of its electronic energies and molecular properties.

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing fluorine atom and electron-donating methyl groups would influence the energies of these orbitals. The HOMO is expected to be distributed over the benzene ring and the methyl groups, while the LUMO would likely be centered on the carboxylic acid group and the aromatic ring.

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: These are estimated values based on typical DFT results for similar molecules.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for protonation or interaction with electrophiles. The area around the acidic proton of the carboxyl group would exhibit a strong positive potential. The fluorine atom would also contribute to a region of negative potential, while the hydrogen atoms of the methyl groups would be associated with weakly positive potential.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies and properties. Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the carboxylic acid group to the phenyl ring.

Torsional Scans and Energy Minimization of Conformations

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the bond connecting the carboxylic acid group to the benzene ring and the C-O bond within the carboxylic acid moiety itself. Computational methods, particularly Density Functional Theory (DFT), are employed to systematically map the potential energy surface associated with these rotations.

A torsional scan involves incrementally rotating a specific dihedral angle and calculating the molecule's energy at each step. This process reveals the energy barriers between different conformations and identifies the lowest energy (most stable) structures. For benzoic acid derivatives, the orientation of the carboxylic acid's hydroxyl group is critical. DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory on related molecules like 2-fluorobenzoic acid, show that there are typically four main conformers. nih.gov These arise from the combination of two possibilities: the O=C-O-H dihedral angle being approximately 0° (cis) or 180° (trans), and the carboxylic group being rotated relative to the fluorine atom. nih.govresearchgate.net

The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions. In the case of this compound, the primary conformers of interest would be those where the carboxylic acid proton is either oriented away from or towards the ortho-fluorine atom. Energy minimization calculations identify the precise geometry of these stable conformers. Studies on analogous compounds show that conformers with a trans-COOH configuration are often less stable, with relative energies that can be more than 30 kJ/mol above the most stable form. mdpi.com The energy difference between the most stable conformers is often small, sometimes within the margin of error of the computational method itself. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems

| Conformer ID | COOH Configuration | O-H Orientation Relative to Fluorine | Key Dihedral Angles (°) (O=C-O-H, C2-C-C=O) | Hypothetical Relative Energy (kJ/mol) |

| I | cis | Away | ~0, ~180 | 0.0 (Global Minimum) |

| II | cis | Toward | ~0, ~0 | +8.5 |

| III | trans | Toward (forms O-H···F bond) | ~180, ~0 | +10.2 |

| IV | trans | Away (creates repulsion) | ~180, ~180 | +32.0 |

Note: This table is illustrative, with energy values extrapolated from computational studies on structurally similar fluorinated benzoic acids. The conformer descriptions are based on standard findings for ortho-substituted benzoic acids. nih.govresearchgate.netmdpi.com

Non-Covalent Interaction (NCI) Analysis within the Molecular Structure

Non-covalent interactions (NCIs) are crucial in dictating the preferred three-dimensional structure of a molecule. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, can be visualized and quantified using computational tools like NCI analysis. This analysis generates plots that highlight regions of stabilizing and destabilizing interactions within the molecular framework.

For this compound, the most significant intramolecular non-covalent interaction is the potential formation of a hydrogen bond between the hydrogen of the carboxylic acid and the ortho-fluorine atom (O-H···F). nih.gov This type of interaction is a key stabilizing factor in certain conformations. Conversely, other orientations can lead to repulsive interactions, such as the close proximity of the carboxylic proton to a hydrogen atom on one of the methyl groups or the ring, which would destabilize the conformer. nih.gov

NCI analysis helps to:

Identify Stabilizing Forces: The O-H···F interaction, when present, appears as a distinct region of attraction, contributing to the stability of that particular conformer.

Visualize Steric Hindrance: Repulsive interactions, caused by the spatial overlap of the dimethyl groups, the fluorine atom, and the carboxylic acid, are clearly demarcated. This steric clash influences the planarity of the molecule and the rotational barriers of the substituents.

Understand Conformational Preference: By mapping these weak interactions, NCI analysis provides a clear rationale for why certain conformers are energetically favored over others, complementing the energy data from torsional scans.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Simulation of Reaction Mechanisms

Modeling reaction pathways involves identifying the lowest energy route from reactants to products. This is achieved by locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which determines the activation energy of the reaction.

A plausible synthetic route for this compound that could be modeled is the oxidation of 2-fluoro-1,2-dimethyl-4-methylbenzene. Computational simulations using DFT can model this process step-by-step. The simulation would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (2-fluoro-4,5-dimethyltoluene), the oxidant (e.g., potassium permanganate), the intermediate species, the transition state, and the final product (this compound).

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Analysis: Performing calculations to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Simulating the path from the transition state forwards to the product and backwards to the reactant to ensure that the identified TS correctly connects the intended species.

Table 2: Hypothetical Calculated Energies for a Simulated Reaction Pathway

| Species | Description | Computational Method | Hypothetical Relative Energy (kcal/mol) |

| Reactant Complex | 2-fluoro-4,5-dimethyltoluene + Oxidant | DFT (e.g., B3LYP) | 0.0 |

| Transition State (TS) | Highest energy point of the oxidation step | DFT (e.g., B3LYP) | +25.5 |

| Product Complex | This compound + Byproducts | DFT (e.g., B3LYP) | -45.0 |

Note: This table presents hypothetical energy values for a plausible oxidation reaction to illustrate the data obtained from reaction pathway modeling.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective at predicting various spectroscopic properties of molecules, which can be used to validate experimental data or to identify unknown compounds. By solving the Schrödinger equation (approximated in DFT), these models can calculate the electronic and vibrational energy levels of a molecule.

For this compound, key spectroscopic parameters can be predicted:

Infrared (IR) and Raman Spectra: Frequency calculations based on DFT can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to the corresponding molecular motions, such as the C=O stretch, O-H stretch, and C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical models can calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Visible Absorption Spectra: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. nih.gov This information can be used to simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max). Machine learning approaches, trained on large databases of molecules, are also emerging as a way to predict spectroscopic properties with reduced computational cost. nih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Theoretical Model) | Experimental Value (Hypothetical) |

| IR: ν(C=O) stretch | 1725 cm⁻¹ | 1710 cm⁻¹ |

| IR: ν(O-H) stretch | 3450 cm⁻¹ (intramolecular H-bond) | 3435 cm⁻¹ |

| ¹³C NMR: C=O shift | 168.5 ppm | 169.2 ppm |

| ¹⁹F NMR: C-F shift | -115.2 ppm | -114.8 ppm |

| UV-Vis: λ_max | 285 nm | 288 nm |

Note: This table is illustrative. The predicted values are typical for DFT calculations on this class of compounds and are compared to plausible experimental values.

Applications of 2 Fluoro 4,5 Dimethylbenzoic Acid As a Chemical Building Block

Integration into Materials Science Research

There is no specific information available regarding the integration of 2-Fluoro-4,5-dimethylbenzoic acid into materials science research.

No studies have been found that report the use of this compound as a monomer or building block for the synthesis of functional polymers or macromolecules.

There is no evidence in the current literature of this compound serving as a precursor for the development of advanced organic materials such as liquid crystals, organic semiconductors, or dyes.

Utilization in Coordination Chemistry

No research has been published on the utilization of this compound as a ligand in the formation of coordination complexes with metal ions.

Ligand Design and Synthesis for Metal Complexes (e.g., Lanthanide complexes with related fluorobenzoic acids)

The carboxylate group of this compound makes it a suitable candidate for use as a ligand in the synthesis of metal complexes. Aromatic carboxylic acids are known to be excellent ligands for lanthanide ions due to the ability of their oxygen atoms to form strong coordinate bonds with these metal cations. nih.gov The presence of the fluorine atom and methyl groups on the aromatic ring can influence the electronic properties and spatial arrangement of the resulting metal complexes.

While direct synthesis of lanthanide complexes using this compound is not extensively documented in the provided search results, the synthesis of lanthanide complexes with a structurally similar ligand, 2,4-dimethylbenzoic acid, provides a relevant example. nih.govfrontiersin.org In a typical synthesis, the aromatic carboxylic acid and another nitrogen-containing ligand, such as 5,5'-dimethyl-2,2'-bipyridine, are dissolved in an ethanol (B145695) solution. The pH is adjusted, and an aqueous solution of a lanthanide salt (e.g., Ln(NO₃)₃·6H₂O) is added. The mixture is then heated in a Teflon-lined autoclave under hydrothermal conditions. nih.gov This general approach can be adapted for the synthesis of metal complexes with this compound.

The resulting complexes often exhibit interesting structural features, such as the formation of dinuclear molecules. For instance, lanthanide complexes with 2,4-dimethylbenzoic acid have been shown to form dinuclear structures with varying coordination geometries, including distorted monocapped square anti-prismatic and distorted tetragonal antiprism geometries. nih.govfrontiersin.org

Table 1: Example Synthesis of Lanthanide Complexes with a Related Aromatic Carboxylic Acid

| Component | Role | Example from Literature |

|---|---|---|

| Aromatic Carboxylic Acid | Primary Ligand | 2,4-dimethylbenzoic acid nih.gov |

| Nitrogen-containing Ligand | Co-ligand | 5,5'-dimethy-2,2'-bipyridine nih.gov |

| Metal Ion Source | Central Metal Ion | Ln(NO₃)₃·6H₂O (Ln = Sm, Eu, Pr, Tb, Dy) nih.gov |

| Solvent | Reaction Medium | 95% Ethanol and Water nih.gov |

| pH Adjustment | To facilitate complex formation | NaOH solution nih.gov |

Study of Metal-Ligand Interactions and Coordination Architectures

The study of metal-ligand interactions is crucial for understanding the properties and potential applications of coordination complexes. solubilityofthings.com The fluorine and methyl substituents on the this compound ligand can significantly influence these interactions and the resulting coordination architecture. The electron-withdrawing nature of the fluorine atom can affect the acidity of the carboxylic acid and the strength of the metal-ligand bond. The steric bulk of the methyl groups can influence the coordination number and geometry around the metal center.

In related lanthanide complexes with 2,4-dimethylbenzoic acid, the carboxylate ligands have been observed to adopt various coordination modes, including chelating bidentate, bridging bidentate, and bridging tridentate. nih.gov These different coordination modes lead to the formation of one-dimensional chains or two-dimensional sheet structures in the solid state. frontiersin.org The coordination environment of the lanthanide ions in these complexes is often a distorted monocapped square anti-prismatic geometry. nih.govfrontiersin.org

Spectroscopic techniques such as UV-Vis and Raman spectroscopy are valuable tools for studying metal-ligand interactions. In the case of lanthanide complexes with 2,4-dimethylbenzoic acid, the UV-Vis absorption bands of the ligands are shifted upon coordination to the lanthanide ion, indicating the formation of the complex. nih.govfrontiersin.org Raman spectroscopy can provide information about the coordination of the carboxylate group, with the disappearance of the C=O stretching vibration of the free acid and the appearance of asymmetric and symmetric stretching vibrations of the coordinated COO⁻ group. nih.govfrontiersin.org

Table 2: Coordination Details in Lanthanide Complexes with a Related Dimethylbenzoic Acid Ligand

| Feature | Observation in Lanthanide-(2,4-dimethylbenzoic acid) Complexes | Reference |

|---|---|---|

| Coordination Number | 8 or 9 | nih.govfrontiersin.org |

| Coordination Geometry | Distorted monocapped square anti-prismatic, Distorted tetragonal antiprism | nih.govfrontiersin.org |

| Ligand Coordination Modes | Chelating bidentate, Bridging bidentate, Bridging tridentate | nih.gov |

| Supramolecular Structure | 1D chain, 2D sheet | frontiersin.org |

Development of Analytical Methods Incorporating or for this compound

The development of robust analytical methods is essential for the quality control and quantification of this compound, particularly when it is used as a key starting material in the synthesis of high-purity compounds.

Development of Spectroscopic Probes or Labeled Compounds

While specific examples of spectroscopic probes derived from this compound are not detailed in the provided search results, the principles of probe design suggest its potential in this area. rsc.org Spectroscopic probes are molecules designed to detect and quantify specific analytes with high sensitivity and spatiotemporal resolution. rsc.org The fluorine atom in this compound could be utilized as a ¹⁹F NMR probe, as fluorine NMR is a sensitive technique for studying molecular interactions and environments.

Furthermore, the benzoic acid moiety can be chemically modified to incorporate chromogenic or fluorogenic groups, transforming it into a spectroscopic probe. For instance, a resorufin-based probe was developed for the detection of benzoyl peroxide, demonstrating how a benzoic acid derivative can be engineered for sensing applications. capes.gov.br The synthesis of such probes often involves coupling the benzoic acid with a reporter molecule whose spectroscopic properties change upon interaction with the target analyte.

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the determination of purity and for the quantification of fluorobenzoic acids and their impurities. ekb.eg Several methods have been developed for the analysis of various fluorobenzoic acids in different matrices, which can be adapted for this compound. researchgate.nets4science.at

A typical reverse-phase HPLC (RP-HPLC) method for a related compound, 2,4,6-trifluorobenzoic acid, utilizes a C18 column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture (e.g., acetonitrile (B52724) and methanol). ekb.eg Detection is commonly performed using a UV detector. The method is validated according to International Conference on Harmonization (ICH) guidelines for specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, linearity, and accuracy. ekb.eg

For the analysis of multiple fluorobenzoic acids, more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer high sensitivity and selectivity. s4science.at These methods allow for the simultaneous determination of numerous fluorobenzoic acid isomers at trace levels. researchgate.nets4science.at The development of such a method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection parameters.

Table 3: Typical Parameters for HPLC Method Development for Fluorobenzoic Acids

| Parameter | Example from Literature (for 2,4,6-Trifluorobenzoic Acid) | Reference |

|---|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | ekb.eg |

| Mobile Phase A | 0.1% triethylamine (B128534) in water | ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | ekb.eg |

| Detection Wavelength | 205 nm | ekb.eg |

| Column Temperature | 40 °C | ekb.eg |

| Autosampler Temperature | 5 °C | ekb.eg |

| Injection Volume | 15 µL | ekb.eg |

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry).

- Monitor reaction progress with HPLC or TLC to identify intermediates and byproducts.

- Example: In fluorinated benzoic acid synthesis, yields improved from 25% to 59% by optimizing cleavage steps with BBr₃ .

Q. Table 1: Synthetic Methods Comparison

| Precursor | Reagents | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyacetophenone | HOBr, BBr₃ | 59 | |

| Nitrobenzene derivatives | Carbanion addition | 25–35 |

Advanced: How can regioselectivity challenges in fluorination and methylation be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Fluorination : Electron-withdrawing groups (e.g., nitro) direct electrophilic fluorination. For 2-fluoro derivatives, meta-directing groups on the benzene ring may require blocking strategies (e.g., temporary protecting groups) to avoid undesired substitution .

- Methylation : Steric hindrance at the 4- and 5-positions can be mitigated using bulky catalysts (e.g., Lewis acids like AlCl₃) or stepwise alkylation.

Case Study : In the synthesis of 2-chloro-4,5-difluorobenzoic acid, regioselectivity was controlled by sequential halogenation and carbanion addition to nitrobenzene precursors .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorines).

- ¹H NMR resolves methyl groups (δ ~ 2.3–2.5 ppm) and aromatic protons (δ ~ 6.8–7.5 ppm).

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methyl C-H stretches (~2850–2960 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular formula (e.g., C₉H₉FO₂ requires m/z 168.06).

Example : For 3,5-difluoro-2-hydroxybenzoic acid, InChIKey and molecular formula were confirmed via PubChem data .

Advanced: How can structural ambiguities in substituted benzoic acids be resolved using computational chemistry?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate regiochemistry.

- Molecular Dynamics : Simulate steric effects of methyl groups on fluorination reactivity.

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization.

Case Study : InChIKey GZPCNALAXFNOBT-UHFFFAOYSA-N for 3,5-difluoro-2-hydroxybenzoic acid was computed using PubChem’s algorithms .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

- Enzyme Inhibition : Test against salicylate-dependent enzymes (e.g., cyclooxygenase) using fluorescence-based assays .

- Antimicrobial Screening : Use microdilution assays against E. coli or S. aureus (minimum inhibitory concentration, MIC).

- Data Collection : Replicate experiments (n ≥ 3) and normalize to positive controls (e.g., aspirin for anti-inflammatory activity).

Q. Table 2: Example Bioactivity Data

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-bromo-3,5-difluorobenzoate | Dopamine modulator | 12.5 | |

| 2-Fluoro-4-hydroxybenzoic acid | COX-1 | 45.0 |

Advanced: How to resolve contradictions in reported bioactivity data for fluorinated benzoic acids?

Methodological Answer:

Contradictions often arise from substituent positioning or assay variability:

- Meta-Analysis : Compare studies using similar substituent patterns (e.g., 3,5-difluoro vs. 2,4-difluoro derivatives) .

- Structural Clustering : Group compounds by electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methyl).

- Statistical Validation : Apply ANOVA to assess significance of bioactivity differences across studies.

Example : 3,5-Difluoro-2-hydroxybenzoic acid showed higher lipophilicity (logP 1.8) and stability than non-fluorinated analogs, explaining enhanced enzyme inhibition .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Fluorinated benzoic acids are generally stable under inert atmospheres but may degrade via hydrolysis in humid conditions.

- Storage : Store at -20°C in amber vials with desiccants. Avoid prolonged exposure to light or basic pH .

Advanced: How to analyze substituent effects on acidity (pKa) and solubility?

Methodological Answer:

- pKa Determination : Use potentiometric titration or UV-Vis spectroscopy. Fluorine and methyl groups lower pKa (increased acidity) via inductive and steric effects.

- Solubility Prediction : Apply Hansen solubility parameters or COSMO-RS simulations.

- Example : 3,5-Difluoro-2-hydroxybenzoic acid has pKa ~2.8 due to electron-withdrawing fluorines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.